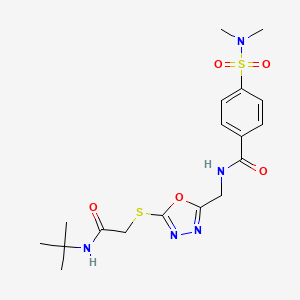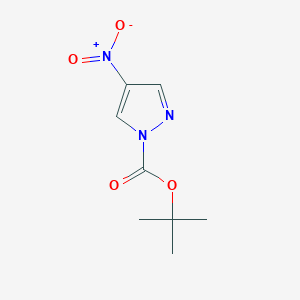
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the pyrazole family and has a unique structure that makes it an attractive candidate for research.
Aplicaciones Científicas De Investigación
Crystal Structure and Reaction Mechanisms
Crystal Structure Analysis : The crystal structure of closely related pyrazole carbonitriles has been determined using X-ray crystallography. This research contributes to understanding the molecular configurations of similar compounds (Liu et al., 2013).
Investigating Reaction Mechanisms : Studies have proposed reaction mechanisms for pyrazole carbonitriles with unsaturated carbonyl compounds, providing insights into their chemical behavior and potential applications in synthetic chemistry (Liu et al., 2013).
Synthesis and Applications in Organic Chemistry
Aqueous and Catalyst-Free Synthesis : A novel method for synthesizing derivatives of pyrazole carbonitriles was developed, highlighting environmentally friendly and mild conditions for chemical reactions (Yu et al., 2014).
Synthesis of Sulfanyl Derivatives : Research into the synthesis of 3-R-sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles opens up potential applications in developing new chemical entities with unique properties (Lipin et al., 2020).
Building Blocks for Heterocyclic Compounds : Pyrazole carbonitriles serve as foundational building blocks in the development of biologically significant heterocyclic compounds, demonstrating their versatility in synthetic organic chemistry (Patel, 2017).
Advancements in Multicomponent Reactions
Four-Component Condensation Reactions : The synthesis of new derivatives through four-component condensation reactions shows the adaptability of pyrazole carbonitriles in complex chemical synthesis processes (Rahmati et al., 2013).
Ionic Liquid Catalyzed Synthesis : The use of ionic liquids in synthesizing pyrazole carbonitriles demonstrates an innovative approach, offering advantages such as high yield, short reaction times, and eco-friendliness (Nikalje et al., 2016).
Photophysical and Quantum Chemical Analysis
- Spectral Response of Isomers : Investigations into the spectral response and encapsulation in β-cyclodextrin nanocavities of pyrazoline derivatives provide insights into their photophysical properties (Mati et al., 2012).
Propiedades
IUPAC Name |
1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3S/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVOJGDSRRYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)
![2-((2-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453159.png)

![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)


![N-(3-methoxyphenyl)-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2453167.png)

![6-Acetyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453169.png)
![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2453170.png)

